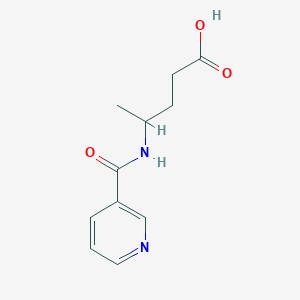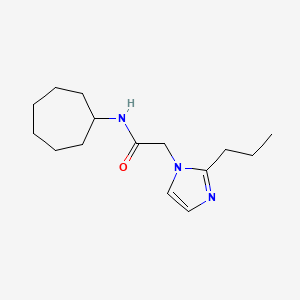![molecular formula C10H9IO3 B7578271 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid is a chemical compound that belongs to the class of carboxylic acids. It is also known as iodophenoxyacetic acid or IPA. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme indole-3-acetic acid (IAA) oxidase. This enzyme is involved in the degradation of the plant hormone indole-3-acetic acid (IAA), which plays a crucial role in plant growth and development.
Biochemical and Physiological Effects:
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects. In plants, it can inhibit the growth and development of roots and shoots, induce the formation of adventitious roots, and affect the synthesis and transport of auxins. In animals, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled using various purification techniques. It is also stable under normal laboratory conditions and can be stored for long periods. However, it has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid. One of the potential applications is in the development of new herbicides and fungicides. It can also be used as a labeling agent for proteins and peptides in proteomics research. Furthermore, the study of its mechanism of action can provide insights into the regulation of plant growth and development. Finally, the development of new synthetic methods for this compound can lead to the discovery of new bioactive compounds with potential applications in various fields.
Conclusion:
In conclusion, 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid is a chemical compound with unique properties and potential applications in various fields such as medicine, agriculture, and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of new bioactive compounds and provide insights into the regulation of plant growth and development.
Métodos De Síntesis
The synthesis of 2-[(2-Iodophenoxy)methyl]prop-2-enoic acid involves the reaction between 2-iodophenol and chloroacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 100-120 °C. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Aplicaciones Científicas De Investigación
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid has been widely used in scientific research due to its potential applications in various fields such as medicine, agriculture, and biotechnology. This compound has been used as a precursor for the synthesis of various bioactive compounds such as herbicides, fungicides, and pharmaceuticals. It has also been used as a labeling agent for proteins and peptides in biochemical studies.
Propiedades
IUPAC Name |
2-[(2-iodophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c1-7(10(12)13)6-14-9-5-3-2-4-8(9)11/h2-5H,1,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBQHGIRKWFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC=CC=C1I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Iodophenoxy)methyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578237.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)